[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride
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Description
“[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride” is a chemical compound with the molecular formula C14H21Cl2N3O2 . It is an isomer and its InChI key is QKDIZYSABJAFIR-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes compounds like “this compound”, has been a subject of interest in the pharmaceutical industry . Piperidines are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C14H21Cl2N3O2 . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . These studies have focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C14H21Cl2N3O2, average mass 242.705 Da, and monoisotopic mass 242.093445 Da .Future Directions
The future directions in the research of piperidine derivatives, including “[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of new synthesis methods and the exploration of their pharmacological applications .
Mechanism of Action
Target of Action
The primary target of this compound is Tryptase beta-2 . Tryptase beta-2 is a protein that in humans is encoded by the TPSB2 gene. It is a member of the large family of serine proteases and is involved in various physiological and pathological processes.
Mode of Action
It is believed to interact with its target, tryptase beta-2, leading to changes in the protein’s function . The specific nature of these changes and the resulting effects on cellular processes are areas of ongoing research.
Biochemical Pathways
Given its target, it is likely involved in pathways related to inflammation and immune response, as tryptase beta-2 plays a role in these processes .
Result of Action
Given its target, it may have effects on processes related to inflammation and immune response .
Properties
IUPAC Name |
[4-(3-aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2.ClH/c15-13-4-1-3-12(17-13)14(19)18-8-5-11(6-9-18)20-10-2-7-16;/h1,3-4,11H,2,5-10,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDIZYSABJAFIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCCN)C(=O)C2=NC(=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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